1-Cyclohexenyl trifluoromethanesulfonate

Übersicht

Beschreibung

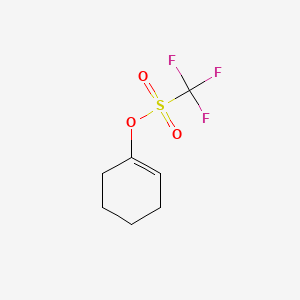

1-Cyclohexenyl trifluoromethanesulfonate, also known as 1-cyclohexenyl triflate, is a cyclohexenyl sulfonate. It is a versatile reagent widely employed in synthetic organic chemistry, specifically for the synthesis of diverse compounds. The compound has the molecular formula C7H9F3O3S and a molecular weight of 230.20 g/mol .

Vorbereitungsmethoden

1-Cyclohexenyl trifluoromethanesulfonate can be synthesized through various methods. One common synthetic route involves the trifluoromethylation of cyclohexenyl sulfonates. This reaction is typically catalyzed by palladium complexes of phosphine oxazoline ligands . The reaction conditions often involve mild temperatures and the use of monodentate biaryl phosphine ligands . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.

Analyse Chemischer Reaktionen

1-Cyclohexenyl trifluoromethanesulfonate undergoes several types of chemical reactions, including:

Asymmetric Heck Reaction: This reaction uses palladium complexes of phosphine oxazoline ligands to achieve high enantioselectivity.

Common reagents used in these reactions include palladium catalysts, biaryl phosphine ligands, and various solvents. The major products formed from these reactions are typically trifluoromethylated cyclohexenyl derivatives .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Reactivity

1-Cyclohexenyl trifluoromethanesulfonate is characterized by the following properties:

- Molecular Formula : CHFOS

- Molecular Weight : 238.21 g/mol

- Boiling Point : 84-87 °C at 4 mmHg

- Density : 1.315 g/mL at 25 °C

The trifluoromethanesulfonate group is known for its excellent leaving ability, making CHT an effective electrophile in nucleophilic substitution reactions. The electron-withdrawing nature of the triflate moiety enhances the compound's reactivity, allowing it to participate in various synthetic routes.

Trifluoromethylation Reactions

One of the primary applications of this compound is in trifluoromethylation reactions . This process introduces the trifluoromethyl group (CF) into organic molecules, which is valuable in medicinal chemistry due to the unique properties imparted by fluorine atoms.

- Catalytic Systems : CHT has been tested as a substrate in palladium-catalyzed trifluoromethylation reactions. A study demonstrated that using CHT with Pd(dba) and biaryl phosphine ligands under mild conditions effectively yields trifluoromethylated products .

Nucleophilic Substitution Reactions

Due to its electrophilic nature, CHT serves as an excellent reagent for nucleophilic substitution reactions. The compound can react with various nucleophiles, facilitating the formation of complex organic structures.

- Reactivity Studies : Research has focused on the interaction of CHT with different nucleophiles, assessing its efficiency as a reagent. These studies provide insights into optimizing reaction conditions for desired synthetic outcomes.

Potential Pharmacological Properties

While specific biological activity data for CHT is limited, compounds containing trifluoromethanesulfonate groups are often explored for their pharmacological properties. The triflate moiety can enhance lipophilicity and metabolic stability, potentially increasing the effectiveness of drug candidates.

- Drug Development : Further research is warranted to elucidate the specific interactions and biological activities related to CHT and similar compounds.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| This compound (CHT) | Trisubstituted alkene | Excellent leaving group; versatile electrophile |

| 2-(Triethylsilyl)cyclohex-1-en-1-yl Triflate | Silane derivative | Enhanced stability and reactivity due to silicon atom |

| 1-Methylcyclopentene Triflate | Trisubstituted alkene | Smaller ring size affecting sterics and reactivity |

| 4-Cyclohexenyl Triflate | Geometric isomer | Different position of double bond influencing reactivity |

Case Study 1: Palladium-Catalyzed Trifluoromethylation

In a significant study, researchers utilized CHT as a test substrate for palladium-catalyzed reactions. The results indicated that CHT could effectively undergo trifluoromethylation under optimized conditions, yielding valuable products for further synthetic applications .

Case Study 2: Synthesis of Complex Organic Molecules

Another investigation involved using CHT in nucleophilic substitution reactions to synthesize complex organic molecules. The study highlighted the compound's ability to react with various nucleophiles, showcasing its versatility as a building block in organic synthesis .

Wirkmechanismus

The high reactivity of 1-Cyclohexenyl trifluoromethanesulfonate arises from its ability to form covalent bonds with a diverse range of substrates. This occurs when the molecule donates an electron pair to the substrate, resulting in the formation of a new covalent bond. Subsequently, this covalent bond undergoes cleavage upon substrate oxidation, leading to the liberation of the this compound molecule .

Vergleich Mit ähnlichen Verbindungen

1-Cyclohexenyl trifluoromethanesulfonate can be compared with other similar compounds such as:

- Phenyl trifluoromethanesulfonate

- Sodium trifluoromethanesulfonate

- Ethyl trifluoromethanesulfonate

These compounds share similar trifluoromethanesulfonate groups but differ in their organic moieties. The uniqueness of this compound lies in its cyclohexenyl group, which imparts distinct reactivity and applications .

Biologische Aktivität

- Molecular Formula : C_7H_9F_3O_3S

- Molecular Weight : Approximately 244.23 g/mol

- Functional Groups : Alkene (cyclohexene) and trifluoromethanesulfonate

The trifluoromethanesulfonate group is known for its excellent leaving group properties, making it a valuable intermediate in synthetic organic chemistry. This characteristic may also influence its interactions with biological molecules, potentially affecting enzyme activity and cellular signaling pathways.

1-Cyclohexenyl trifluoromethanesulfonate may exert its biological effects through several mechanisms:

- Enzyme Modulation : The compound's ability to modify biological molecules suggests it could influence enzymatic reactions, possibly acting as an inhibitor or activator depending on the target enzyme.

- Cell Signaling Pathways : Compounds with similar functional groups have been shown to interact with cellular signaling pathways, potentially altering gene expression and cellular metabolism.

Biological Activity Overview

Although direct studies on the biological activity of this compound are sparse, related compounds indicate potential activities:

- Antimicrobial Activity : Similar trifluoromethanesulfonates have demonstrated antimicrobial properties, suggesting that this compound may also exhibit such effects.

- Anticancer Potential : The reactivity profile of trifluoromethanesulfonates allows for the exploration of their anticancer properties, particularly in modifying targets within cancer cells.

Table 1: Summary of Biological Activities of Related Compounds

Research Insights

- A study indicated that compounds with trifluoromethanesulfonate groups can significantly alter enzyme activities, suggesting that this compound may similarly affect enzyme kinetics and cellular functions .

- Investigations into the stability and degradation of similar compounds have shown that their biological effects can vary over time, highlighting the importance of understanding the temporal dynamics of this compound in biological systems.

Eigenschaften

IUPAC Name |

cyclohexen-1-yl trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F3O3S/c8-7(9,10)14(11,12)13-6-4-2-1-3-5-6/h4H,1-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVSCRRLWRRANJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80312855 | |

| Record name | 1-Cyclohexenyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80312855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28075-50-5 | |

| Record name | 28075-50-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263694 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Cyclohexenyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80312855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of synthesizing Cyclohex-1-en-1-yl trifluoromethanesulfonate?

A1: Cyclohex-1-en-1-yl trifluoromethanesulfonate serves as a crucial precursor to cyclohexyne. [, ] Cyclohexyne itself is a highly reactive intermediate, valuable in organic synthesis for constructing complex molecules. The presented research focuses on optimizing the preparation of this trifluoromethanesulfonate compound to facilitate access to cyclohexyne for further synthetic applications.

Q2: Could you elaborate on the specific use of 2-(Triethylsilyl)cyclohex-1-en-1-yl trifluoromethanesulfonate as highlighted in the research?

A2: The first paper [] details the preparation of 2-(Triethylsilyl)cyclohex-1-en-1-yl trifluoromethanesulfonate. This specific derivative likely plays a role in regioselectively generating cyclohexyne. The triethylsilyl group could be strategically placed to direct further reactions involving cyclohexyne, showcasing the compound's utility in complex molecule synthesis.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.